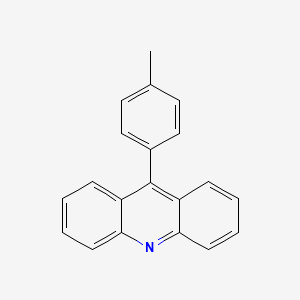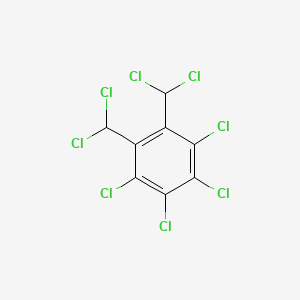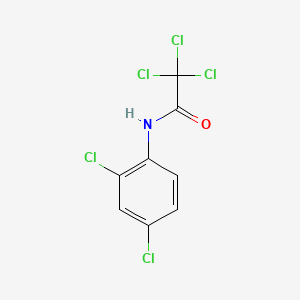
2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO. It is known for its unique structural properties and has been studied for various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include substituted acetamides and reduced amines or alcohols, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide has been extensively studied for its applications in various fields:
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dichlorophenyl)acetamide
- 2,2,2-Trichloro-N-(2-chlorophenyl)acetamide
- N-(2-Chlorophenyl)-2,2,2-trimethylacetamide
Uniqueness
2,2,2-Trichloro-N-(2,4-dichlorophenyl)acetamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
33560-54-2 |
|---|---|
Fórmula molecular |
C8H4Cl5NO |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Clave InChI |
WGXCDJJEACXRNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



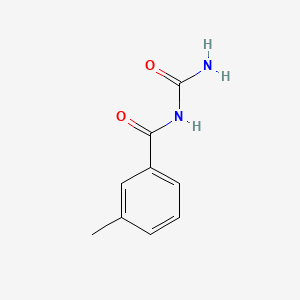



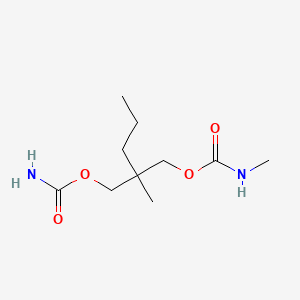

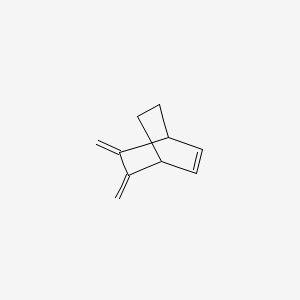
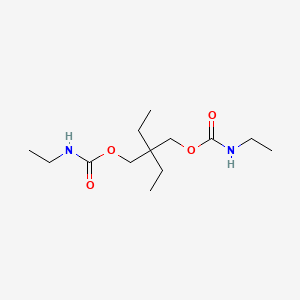
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)


